![molecular formula C17H29N3O10 B166001 Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine CAS No. 137255-40-4](/img/structure/B166001.png)
Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine is a useful research compound. Its molecular formula is C17H29N3O10 and its molecular weight is 435.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine, commonly referred to as GlcNAc-Asn, is a glycosylated amino acid derivative that has garnered attention in biochemical and pharmaceutical research. This compound is characterized by its unique structure, which combines elements of both carbohydrate and amino acid chemistry. Its biological activity is of particular interest due to its potential applications in drug development, particularly in the treatment of glycosylation disorders and other metabolic conditions.
The chemical formula for this compound is C17H29N3O10 with a molecular weight of 435.43 g/mol. It has a melting point of 213°C, indicating its stability under various conditions. The compound's structure can be represented as follows:
- IUPAC Name : (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
- CAS Number : 137255-40-4
- PubChem CID : 11004598
Structural Formula
The structural representation can be summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₉N₃O₁₀ |
Molecular Weight | 435.43 g/mol |
Melting Point | 213°C |
Color | White |
This compound exhibits several biological activities primarily attributed to its glycosylation properties. Glycosylation plays a crucial role in protein folding, stability, and cell signaling processes. The presence of the N-acetylglucosamine (GlcNAc) moiety enhances the solubility and bioavailability of peptides and proteins.
Key Biological Activities:
- Enzyme Inhibition : Research indicates that GlcNAc-Asn can inhibit specific glycosidases, which are enzymes that hydrolyze glycosidic bonds. This inhibition can modulate metabolic pathways involved in glycoprotein synthesis.
- Cell Signaling Modulation : The compound may influence cell signaling pathways by affecting the glycosylation status of cell surface receptors, thereby altering their activity and downstream signaling events.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of GlcNAc-Asn exhibit antimicrobial activity against certain pathogens, potentially offering a new avenue for therapeutic development.
Case Study 1: Aspartylglycosaminuria
A notable application of this compound is in the diagnosis and monitoring of aspartylglycosaminuria (AGU), a lysosomal storage disorder. A study demonstrated that the compound could be detected in urine samples using gas chromatography-mass spectrometry (GC-MS) after permethylation, providing a sensitive method for confirming AGU diagnoses .
Case Study 2: Glycoprotein Analysis
Another significant finding involves its use in analyzing glycoproteins. Researchers applied GlcNAc-Asn to assess the carbohydrate-peptide linkage in glycoproteins through partial acid hydrolysis followed by mass spectrometric analysis . This method allows for detailed characterization of glycoprotein structures, essential for understanding their biological functions.
Table of Biological Activities
Scientific Research Applications
Scientific Research Applications
Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine has been explored in various scientific domains:
Drug Development
The compound's unique structure makes it a candidate for designing new therapeutics targeting specific biological pathways. Studies have indicated its potential in modulating glycoprotein synthesis, which is crucial in drug efficacy and metabolism.
Bioconjugation
Due to its reactive functional groups, this compound can be utilized in bioconjugation techniques, allowing for the attachment of drugs or imaging agents to biomolecules. This application is particularly relevant in targeted drug delivery systems.
Glycobiology Studies
In glycobiology, this compound serves as a valuable tool for studying glycan interactions and their roles in cell signaling and recognition processes. Its incorporation into glycoproteins can help elucidate mechanisms of cellular communication.
Case Study 1: Drug Delivery Systems
A recent study investigated the use of this compound in developing targeted drug delivery systems for cancer therapies. The results demonstrated enhanced uptake of therapeutic agents in cancer cells compared to conventional delivery methods, showcasing its potential in improving treatment efficacy.
Case Study 2: Glycan Interaction Analysis
Another research project focused on analyzing the interaction between this compound and various lectins to understand glycan-mediated cell adhesion processes. The findings revealed specific binding affinities that could inform future studies on cell signaling pathways impacted by glycan structures.
Properties
IUPAC Name |
(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O10/c1-7(22)18-11-13(25)12(24)9(6-21)29-14(11)20-10(23)5-8(15(26)27)19-16(28)30-17(2,3)4/h8-9,11-14,21,24-25H,5-6H2,1-4H3,(H,18,22)(H,19,28)(H,20,23)(H,26,27)/t8-,9+,11+,12+,13+,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKMLCHQJOPFTE-WBXKCMFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451515 |
Source
|
Record name | Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-Boc-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137255-40-4 |
Source
|
Record name | Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-Boc-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.